

Cyclopropyl Isothiocyanate: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropyl isothiocyanate*

Cat. No.: B1219208

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl isothiocyanate is a versatile chemical intermediate characterized by the presence of a strained three-membered cyclopropyl ring and a reactive isothiocyanate functional group. This unique combination of structural features makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The cyclopropyl moiety can impart desirable properties to target molecules, such as increased metabolic stability, enhanced potency, and improved membrane permeability. The isothiocyanate group, being a potent electrophile, readily participates in addition reactions with a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **cyclopropyl isothiocyanate**, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

Cyclopropyl isothiocyanate is a clear, colorless to pale yellow liquid with a characteristic pungent odor. It is soluble in common organic solvents such as chloroform and ethyl acetate.[\[1\]](#) A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₅ NS	[2]
Molecular Weight	99.15 g/mol	[2]
Appearance	Clear colorless to pale yellow or pale brown liquid	[2]
Boiling Point	57-59 °C at 15 mmHg	[1]
Density	1.053 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.544 - 1.546	[1]
Flash Point	57 °C	[1]
CAS Number	56601-42-4	[2]
InChI Key	JGFBQFKZKSSODQ-UHFFFAOYSA-N	[2]
SMILES	S=C=NC1CC1	[2]

Molecular Structure

The structure of **cyclopropyl isothiocyanate** features a cyclopropane ring directly attached to the nitrogen atom of the isothiocyanate group (-N=C=S). The three carbon atoms of the cyclopropyl ring form an equilateral triangle with internal bond angles of approximately 60°, resulting in significant ring strain. This strain influences the reactivity of the molecule. The isothiocyanate group is characterized by a linear or near-linear arrangement of the N=C=S atoms.

While experimental crystallographic data for **cyclopropyl isothiocyanate** is not readily available, computational studies on related molecules can provide insights into its geometric parameters. For instance, studies on cyclopropane have established the C-C bond length to be approximately 1.51 Å and the C-H bond length to be around 1.08 Å. The H-C-H bond angle is typically around 114.5°.[\[3\]](#)

Diagram: Molecular Structure of **Cyclopropyl Isothiocyanate**

Caption: 2D representation of the **cyclopropyl isothiocyanate** molecule.

Spectroscopic Data

Infrared (IR) Spectroscopy

The FTIR spectrum of **cyclopropyl isothiocyanate** exhibits characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong and sharp asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the region of 2140-1990 cm⁻¹.^[4] Other expected absorptions include C-H stretching vibrations of the cyclopropyl ring.

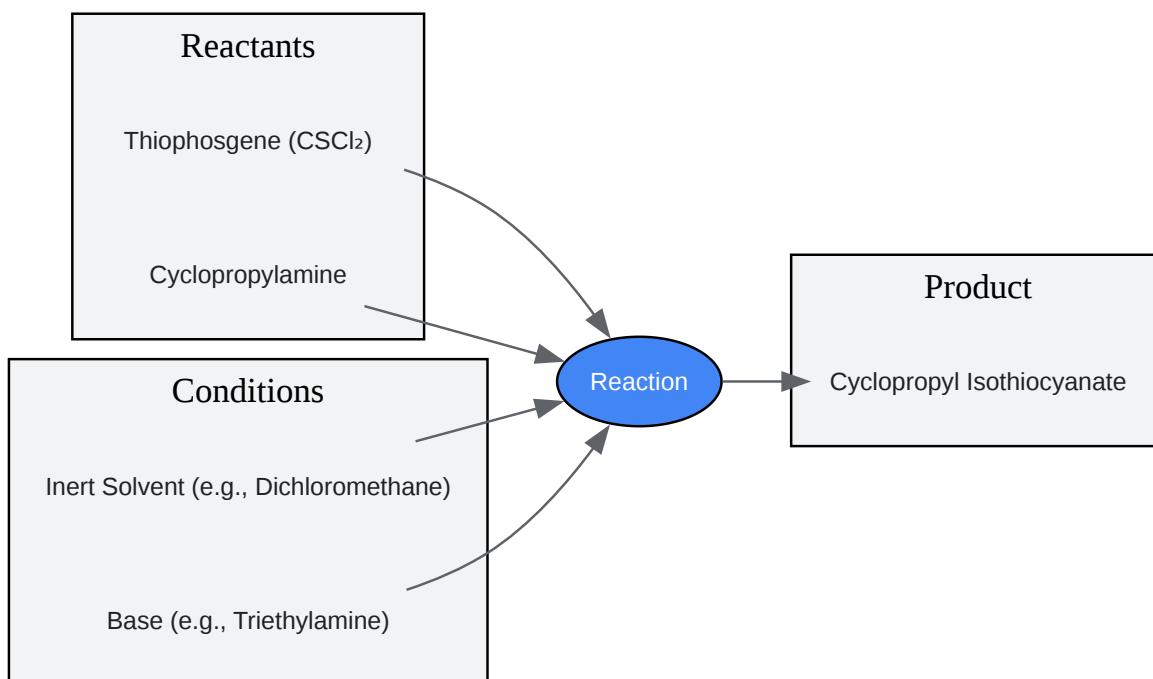
A summary of the expected IR absorption bands is provided below:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
~3080 - 3000	C-H (cyclopropyl)	Stretching	Medium
~2140 - 1990	-N=C=S	Asymmetric Stretching	Strong, Sharp
~1450	CH ₂ (cyclopropyl)	Scissoring	Medium
~1020	Cyclopropyl ring	Ring deformation	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **cyclopropyl isothiocyanate** provide valuable information for its structural elucidation.

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of the non-equivalent methylene and methine protons of the cyclopropyl ring.
- ¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the cyclopropyl ring and a distinct signal for the carbon of the isothiocyanate group. The isothiocyanate carbon typically appears in the range of 120-140 ppm, often as a broad signal due to quadrupolar relaxation of the adjacent nitrogen atom.^[5] The carbons of the cyclopropyl ring are highly shielded and appear at unusually high field, sometimes even below 0 ppm.^[6]


Synthesis

Cyclopropyl isothiocyanate is typically synthesized from cyclopropylamine. Several general methods for the preparation of isothiocyanates from primary amines have been reported and can be adapted for this specific synthesis.

General Experimental Protocol: Synthesis from Cyclopropylamine and Thiophosgene

This method involves the reaction of cyclopropylamine with thiophosgene (CSCl_2) in the presence of a base. Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme caution in a well-ventilated fume hood.

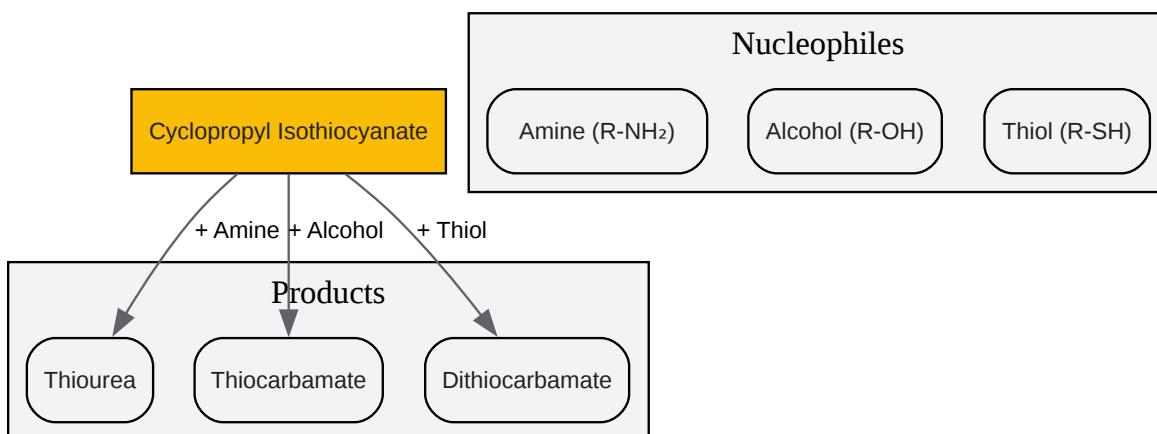
Diagram: Synthesis of **Cyclopropyl Isothiocyanate**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **cyclopropyl isothiocyanate**.

Methodology:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cyclopropylamine in an inert solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a solution of thiophosgene in the same solvent to the stirred amine solution via the dropping funnel.
- After the addition is complete, add a base, such as triethylamine, dropwise to neutralize the hydrogen chloride formed during the reaction.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **cyclopropyl isothiocyanate**.


Reactivity and Applications in Drug Development

The isothiocyanate group is a powerful electrophile, and its carbon atom is susceptible to nucleophilic attack. This reactivity is the basis for the synthetic utility of **cyclopropyl isothiocyanate**.

Reactions with Nucleophiles

Cyclopropyl isothiocyanate readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Diagram: Reactivity of **Cyclopropyl Isothiocyanate** with Nucleophiles

[Click to download full resolution via product page](#)

Caption: Reactions of **cyclopropyl isothiocyanate** with common nucleophiles.

Role in the Synthesis of Bioactive Molecules

The cyclopropyl group is a desirable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to:

- Increased Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
- Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.
- Improved Pharmacokinetic Properties: The lipophilicity of the cyclopropyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of marketed drugs synthesized directly from **cyclopropyl isothiocyanate** are not prominently documented, its utility as a building block is evident in the patent literature for the synthesis of novel agrochemicals and pharmaceutical intermediates. For example, cyclopropyl-containing thioureas, readily prepared from **cyclopropyl isothiocyanate**, are precursors to various heterocyclic compounds with potential biological activity.

Safety and Handling

Cyclopropyl isothiocyanate is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.^[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. It is also moisture-sensitive.
[\[1\]](#)

Conclusion

Cyclopropyl isothiocyanate is a valuable and reactive building block in organic synthesis. Its unique combination of a strained cyclopropyl ring and an electrophilic isothiocyanate group provides a versatile platform for the synthesis of a wide range of molecules, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cyclopropyl isothiocyanate | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropane [cms.gutow.uwosh.edu]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Cyclopropyl isothiocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Cyclopropyl Isothiocyanate: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219208#cyclopropyl-isothiocyanate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com